molecular formula C27H24N2O5S B11485633 7-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

7-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B11485633
M. Wt: 488.6 g/mol
InChI Key: VBJQYTRBSHYBTG-UHFFFAOYSA-N
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Description

7-{[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound that features a unique combination of imidazole and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves multiple steps, starting with the preparation of the imidazole and benzofuran intermediates. The imidazole moiety can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst . The benzofuran component is often prepared via the cyclization of appropriate phenolic precursors. The final step involves the coupling of these intermediates under mild conditions, often using triethylamine as a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

7-{[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolium salts.

    Reduction: The compound can be reduced to modify the benzofuran moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the imidazole ring typically yields imidazolium salts, while reduction of the benzofuran moiety can lead to dihydrobenzofuran derivatives .

Scientific Research Applications

7-{[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-{[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, affecting enzyme activity, while the benzofuran component can interact with various biological receptors .

Comparison with Similar Compounds

Similar Compounds

    4,5-DIPHENYL-1H-IMIDAZOL-2-YL: Known for its broad range of biological activities.

    BENZOFURAN DERIVATIVES: Used in the development of pharmaceuticals and materials.

Uniqueness

What sets 7-{[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE apart is its unique combination of imidazole and benzofuran moieties, which allows it to exhibit a wide range of chemical and biological activities .

Properties

Molecular Formula

C27H24N2O5S

Molecular Weight

488.6 g/mol

IUPAC Name

7-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanylmethyl]-4,5,6-trimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C27H24N2O5S/c1-31-23-18-14-34-26(30)20(18)19(24(32-2)25(23)33-3)15-35-27-28-21(16-10-6-4-7-11-16)22(29-27)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3,(H,28,29)

InChI Key

VBJQYTRBSHYBTG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1COC2=O)CSC3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5)OC)OC

Origin of Product

United States

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